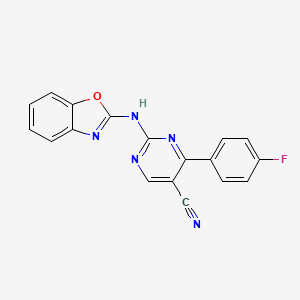
2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
VU0366058 is a bioactive chemical.
Biologische Aktivität
The compound 2-(Benzooxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile is a member of the pyrimidine class, which has garnered attention for its potential biological activities. This article explores its biological activity, focusing on its antimicrobial, anticancer, and other pharmacological properties, supported by relevant data tables and research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C15H11FN4O
- Molecular Weight : 284.27 g/mol
Structural Features
- Benzooxazole moiety : Known for its biological activity, particularly in antimicrobial and anticancer applications.
- Pyrimidine core : Contributes to the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds containing the benzooxazole and pyrimidine structures exhibit significant antimicrobial properties. A study evaluated various derivatives against common bacterial strains:
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1 | Bacillus subtilis (Gram-positive) | 32 µg/mL |
| 2 | Escherichia coli (Gram-negative) | 64 µg/mL |
The results suggest that while the compound exhibits moderate activity against Bacillus subtilis, its efficacy against Gram-negative bacteria remains limited .
Anticancer Activity
The anticancer potential of this compound was assessed using various cancer cell lines. The following table summarizes the cytotoxic effects observed:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| A549 (Lung Cancer) | 20 |
| HepG2 (Liver Cancer) | 25 |
| PC3 (Prostate Cancer) | 30 |
These findings indicate that the compound demonstrates selective cytotoxicity towards cancer cells, with lower toxicity towards normal cells, suggesting a potential for therapeutic use .
Structure-Activity Relationship (SAR)
The structure-activity relationship of similar compounds has been studied to enhance their biological efficacy. Modifications in substituents on the benzooxazole and pyrimidine rings have shown varying impacts on activity:
- Electron-donating groups significantly enhance antibacterial activity.
- Electron-withdrawing groups tend to reduce efficacy.
For instance, compounds with methoxy or dimethylamino groups exhibited higher antibacterial activity compared to those with fluorine substituents .
Study on Anticancer Efficacy
A recent study investigated the effects of a series of pyrimidine derivatives, including our compound of interest, on breast cancer cell lines. The study found that derivatives with a benzooxazole moiety exhibited superior inhibition of cell proliferation compared to those without it. The mechanism was attributed to the induction of apoptosis through mitochondrial pathways .
Clinical Relevance
In clinical settings, compounds similar to this compound have been evaluated for their potential in treating resistant bacterial infections and various cancers. Their ability to selectively target cancer cells while sparing normal cells presents a promising avenue for drug development .
Eigenschaften
Molekularformel |
C18H10FN5O |
|---|---|
Molekulargewicht |
331.3 g/mol |
IUPAC-Name |
2-(1,3-benzoxazol-2-ylamino)-4-(4-fluorophenyl)pyrimidine-5-carbonitrile |
InChI |
InChI=1S/C18H10FN5O/c19-13-7-5-11(6-8-13)16-12(9-20)10-21-17(23-16)24-18-22-14-3-1-2-4-15(14)25-18/h1-8,10H,(H,21,22,23,24) |
InChI-Schlüssel |
OBFRNKSPNQSVFR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N |
Kanonische SMILES |
C1=CC=C2C(=C1)N=C(O2)NC3=NC=C(C(=N3)C4=CC=C(C=C4)F)C#N |
Aussehen |
Solid powder |
Reinheit |
>98% (or refer to the Certificate of Analysis) |
Haltbarkeit |
>2 years if stored properly |
Löslichkeit |
Soluble in DMSO |
Lagerung |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyme |
VU0366058, VU 0366058, VU-0366058 |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















